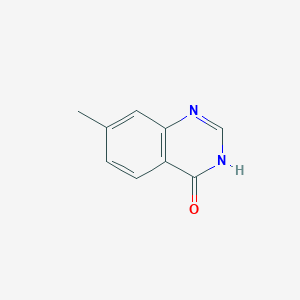
7-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
7-Methylquinazolin-4-amine, also known by its CAS number 63963-38-2, is a chemical compound with the molecular formula C9H9N3 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinazolines, which includes 7-methylquinazolin-4-amine, often involves cyclization of 1-phenyl-3-cyanoureas or 1-phenyl-3-cyanothioureas in the presence of phosphorus halides and phosphorus oxyhalides . This process produces a phosphoquinazoline intermediate, which is then hydrolyzed to the quinazoline .Molecular Structure Analysis
The molecular structure of 7-methylquinazolin-4-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a methyl group attached at the 7-position .Applications De Recherche Scientifique
Enhancement of PARPi-Resistance Sensitivity
“7-methylquinazolin-4(3H)-one” derivatives have been synthesized to target primary PARPi-resistant cell lines. These compounds, particularly B1, have shown superior cytotoxicity in such cell lines, suggesting their potential use in overcoming drug resistance in cancer therapy. B1 has been found to suppress intracellular PAR formation and enhance γH2AX aggregation, indicating its role in DNA damage response .
Modulation of Adenosine Receptors
Adenosine receptors play a crucial role in cardiovascular, inflammatory, and neurological diseases. Derivatives of “7-methylquinazolin-4(3H)-one” can potentially modulate these receptors, offering therapeutic strategies for conditions such as myocardial ischemia, asthma, and cancer .
Anti-Tumor Activity
The compound B1, a derivative of “7-methylquinazolin-4(3H)-one,” has demonstrated significant anti-tumor activity in vivo. It has been shown to stimulate the formation of intracellular ROS and depolarize the mitochondrial membrane, leading to increased apoptosis and cytotoxicity .
Molecular Docking and Dynamics Simulations
In silico studies using molecular docking and dynamics simulations have revealed that “7-methylquinazolin-4(3H)-one” derivatives can form hydrogen bonds with key amino acids like ASP766. This interaction may be crucial for enhancing the anti-drug resistance ability of these compounds .
Apoptosis Induction
The role of “7-methylquinazolin-4(3H)-one” derivatives in apoptosis has been highlighted through their impact on PARP1, a key enzyme in cell apoptosis. By altering PARP1 activity, these compounds can induce apoptosis in cancer cells .
DNA Damage Response
These compounds have been associated with the DNA damage response by affecting the PARylation of nuclear proteins. This property could be harnessed to develop novel strategies for treating diseases related to DNA damage .
Chemical Synthesis and Drug Design
The chemical synthesis process of “7-methylquinazolin-4(3H)-one” derivatives provides insights into drug design, particularly for targeting specific cellular mechanisms like PARPi-resistance or adenosine receptor modulation .
Safety and Toxicity Studies
An acute toxicity study confirmed the safety of the compound B1 at certain dosages, which is crucial for its further development as a therapeutic agent .
Safety And Hazards
Propriétés
IUPAC Name |
7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSAIPZPYEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317594 | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methylquinazolin-4(3H)-one | |
CAS RN |
75844-40-5 | |
| Record name | 75844-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

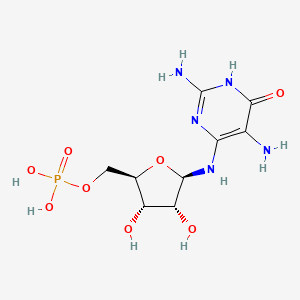
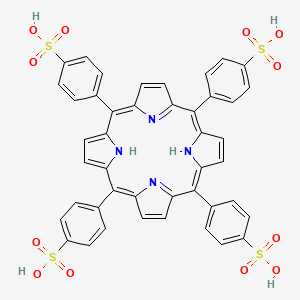
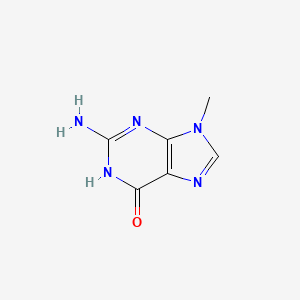
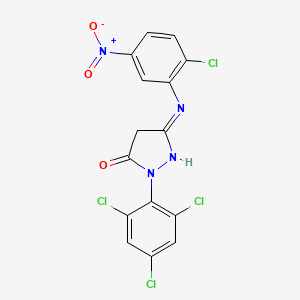
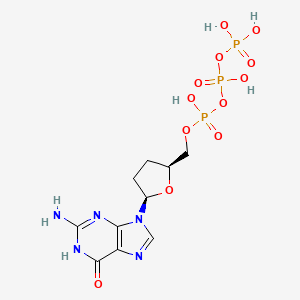

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)
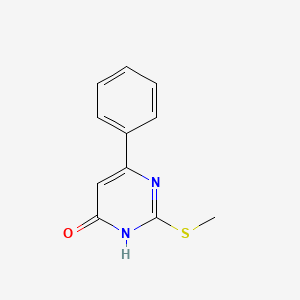
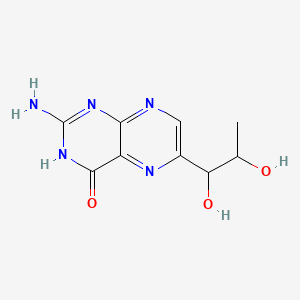

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
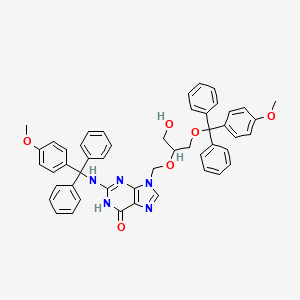
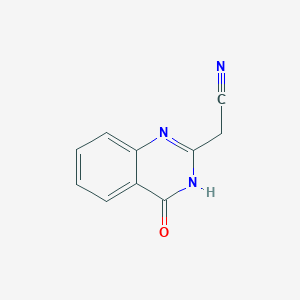
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)